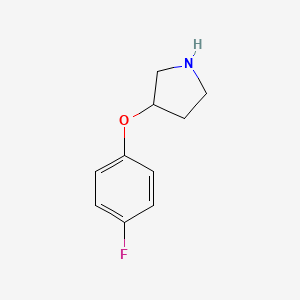

3-(4-Fluorophenoxy)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPHNAHLNXEANR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619714 | |

| Record name | 3-(4-Fluorophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524045-02-1 | |

| Record name | 3-(4-Fluorophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Fluorophenoxy)pyrrolidine chemical properties

An In-depth Technical Guide to 3-(4-Fluorophenoxy)pyrrolidine: Properties, Synthesis, and Applications

Abstract

This compound is a heterocyclic building block of significant interest in modern medicinal chemistry. Its structure uniquely combines a saturated, three-dimensional pyrrolidine scaffold with the electronically distinct 4-fluorophenoxy moiety. The pyrrolidine ring, a privileged structure in drug discovery, imparts favorable physicochemical properties such as improved solubility and a defined three-dimensional vector for substituent placement.[1][2] The introduction of a fluorine atom enhances lipophilicity and can modulate metabolic stability and binding interactions with biological targets.[3] This guide provides a comprehensive overview of the core chemical properties, a detailed synthetic protocol, predicted spectral analysis, and key applications of this compound, intended for researchers and scientists in drug development.

Physicochemical and Structural Properties

The core structure consists of a five-membered saturated nitrogen heterocycle (pyrrolidine) substituted at the 3-position with a 4-fluorophenoxy group via an ether linkage.[3] This substitution introduces a chiral center at the C-3 position of the pyrrolidine ring, meaning the compound can exist as (R) and (S) enantiomers or as a racemic mixture. The specific stereochemistry can significantly impact pharmacological activity.[3]

The fluorine atom is a mild electron-withdrawing group, influencing the electronics of the phenyl ring. The ether linkage provides a degree of conformational flexibility. The secondary amine of the pyrrolidine ring is basic, with a pKa similar to other dialkyl amines, allowing for salt formation to improve aqueous solubility and handling.[4]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂FNO | [1][3] |

| Molecular Weight | 181.21 g/mol | [1] |

| CAS Number | 524045-02-1 (Racemate) | [5] |

| 1187927-92-9 ((S)-enantiomer) | [3] | |

| 900512-41-6 ((R)-enantiomer) | [1] | |

| Appearance | Colorless to light yellow liquid (predicted) | [6]* |

| logP (Predicted) | 1.5664 | [1] |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 2 | [1] |

| pKa (Conjugate Acid) | ~11.3 (predicted, based on pyrrolidine) | [4] |

Note: Appearance is based on the structurally similar 3-(4-Fluorophenyl)pyrrolidine.

Synthesis and Purification

The synthesis of this compound is efficiently achieved via a Mitsunobu reaction, which allows for the formation of the aryl ether bond with a predictable inversion of stereochemistry if a chiral starting material is used.[7] This method is favored in medicinal chemistry for its reliability and mild conditions, avoiding the high temperatures or strongly basic conditions that might be required for other methods like the Williamson ether synthesis.[2][7]

The rationale involves activating a protected 3-hydroxypyrrolidine with a phosphine-azodicarboxylate reagent system. This in-situ activation converts the hydroxyl group into a good leaving group, which is then displaced by the 4-fluorophenoxide nucleophile in a classic Sₙ2 reaction. The use of an N-Boc protecting group is critical, as it prevents the secondary amine of the pyrrolidine from competing as a nucleophile.

Detailed Experimental Protocol: Mitsunobu Reaction

This protocol describes the synthesis of (R)-1-tert-butyl this compound-1-carboxylate from (S)-N-Boc-3-hydroxypyrrolidine, followed by deprotection.

Step 1: Mitsunobu Coupling

-

To a stirred solution of (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq.), 4-fluorophenol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise over 20 minutes.

-

Rationale: The reaction is cooled to 0 °C to control the initial exothermic reaction between PPh₃ and DIAD. DIAD is added slowly to maintain control and minimize side reactions. Anhydrous THF is essential as the reaction intermediates are water-sensitive.

-

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting alcohol is consumed.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, e.g., 10% to 40%) to yield the protected product, (R)-1-tert-butyl this compound-1-carboxylate.

-

Rationale: Chromatography is necessary to remove the triphenylphosphine oxide and DIAD-hydrazine byproducts, which are major impurities in Mitsunobu reactions.

-

Step 2: Boc Deprotection

-

Dissolve the purified N-Boc protected product from Step 1 in a solution of 4M HCl in 1,4-dioxane (~0.5 M).

-

Rationale: A strong acid like HCl is required to cleave the acid-labile tert-butoxycarbonyl (Boc) protecting group. Dioxane is a common solvent for this transformation.

-

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the solvent under reduced pressure.

-

Triturate the resulting solid with diethyl ether and filter to collect the (R)-3-(4-fluorophenoxy)pyrrolidine hydrochloride salt.

-

To obtain the free base, dissolve the hydrochloride salt in water, basify to pH >10 with 1M NaOH, and extract with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Synthesis Workflow Diagram

Safety, Handling, and Storage

The toxicological properties of this compound have not been fully investigated. [5]Therefore, it should be handled with standard laboratory precautions.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and direct contact with skin and eyes. [5]* Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration or storage at -20°C is recommended by some suppliers to ensure stability. [1]* First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move the person to fresh air. If swallowed, rinse mouth with water. In all cases of exposure, consult a physician. [5]

Conclusion

This compound is a high-value chemical intermediate for drug discovery. Its defined stereochemistry, three-dimensional structure, and the presence of a fluorine atom provide a unique combination of properties that are attractive for designing novel therapeutics, especially for CNS targets. The synthetic accessibility via robust methods like the Mitsunobu reaction allows for its efficient incorporation into discovery programs. A thorough understanding of its properties and predicted spectral characteristics is essential for its effective utilization in the laboratory.

References

- Comprehensive Organic Name Reactions and Reagents. (2010). Williamson Ether Synthesis. John Wiley & Sons, Inc.

-

PubChem. (n.d.). Pyrrolidine, 3-(4-fluorophenoxy)-, hydrochloride (1:1), (3r)-. Retrieved from [Link]

-

Elsevier. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Fluorobenzoyl)pyrrolidine hydrochloride. Retrieved from [Link]

-

MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in.... Retrieved from [Link]

- Ciulli, A., et al. (2020). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.

-

Chem 222 Lab Manual. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Defense Technical Information Center. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Retrieved from [Link]

-

Kelleher, F., & Ó Proinsias, K. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrolidine - Mass Spectrum. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3,4-difluorophenoxy)pyrrolidine. Retrieved from [Link]

-

PubChem. (n.d.). 3-[(4-Fluorophenoxy)methyl]pyrrolidin-3-ol. Retrieved from [Link]

-

ChemSrc. (n.d.). 3-(4-Fluoro-3-methoxyphenoxy)pyrrolidine. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrolidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

-

National Institutes of Health. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

-

National Institutes of Health. (2019). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Retrieved from [Link]

-

NICODOM. (n.d.). IS NIR Spectra. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrolidine - IR Spectrum. NIST WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid. Retrieved from [Link]

-

Alchem Pharmtech. (n.d.). (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoroiodobenzene. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. arrow.tudublin.ie [arrow.tudublin.ie]

- 3. CAS 1187927-92-9: (3S)-3-(4-Fluorophenoxy)pyrrolidine [cymitquimica.com]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. chemimpex.com [chemimpex.com]

- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 3-(4-Fluorophenoxy)pyrrolidine

This guide provides a comprehensive, technically detailed framework for the complete structure elucidation of 3-(4-Fluorophenoxy)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The methodologies outlined herein are designed to provide unambiguous structural confirmation, addressing constitution, connectivity, and stereochemistry. This document is intended for researchers, scientists, and drug development professionals who require a rigorous and validated approach to chemical characterization.

Introduction

This compound is a substituted pyrrolidine derivative. The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a prevalent scaffold in numerous biologically active compounds and natural products.[1] Its three-dimensional structure can significantly influence physicochemical properties and target engagement.[2] The presence of a fluorophenoxy substituent introduces elements that are critical to probe during characterization, namely the aromatic ring system and the highly sensitive ¹⁹F nucleus. Furthermore, the chiral center at the C3 position of the pyrrolidine ring necessitates stereochemical investigation.

This guide will detail a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and single-crystal X-ray crystallography. We will also touch upon the role of computational chemistry in complementing experimental data. The workflow is designed to be self-validating, where each analytical technique provides orthogonal data points that collectively build an irrefutable structural assignment.

Part 1: Foundational Spectroscopic Analysis

The initial phase of structure elucidation focuses on confirming the molecular formula and identifying the key functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is the first-line technique for determining the molecular weight of a compound. For this compound (C₁₀H₁₂FNO), a high-resolution mass spectrometry (HRMS) technique such as Electrospray Ionization-Time of Flight (ESI-TOF) is recommended.

Expected Results: The protonated molecule [M+H]⁺ would be the primary ion observed. The expected monoisotopic mass for C₁₀H₁₃FNO⁺ is 182.0981 m/z. Observation of this mass with high accuracy (typically within 5 ppm) provides strong evidence for the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable solvent like methanol or acetonitrile.[3]

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Data Acquisition: Infuse the sample solution into the ESI source. Optimize source parameters such as spray voltage and capillary temperature for the compound of interest.[3] Acquire spectra in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the monoisotopic mass of the most abundant ion. Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Spectral Features for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| ~3350-3310 | N-H Stretch | Secondary Amine (Pyrrolidine) | Single, weak to medium band[4][5] |

| ~3100-3000 | C-H Stretch | Aromatic | Medium to weak bands |

| ~2960-2850 | C-H Stretch | Aliphatic (Pyrrolidine) | Medium to strong bands |

| ~1600 & ~1500 | C=C Stretch | Aromatic Ring | Two sharp, medium-intensity bands |

| ~1250-1200 | C-O-C Stretch | Aryl Ether | Strong, characteristic band[6] |

| ~1220-1180 | C-F Stretch | Aryl Fluoride | Strong, characteristic band |

| ~1250-1020 | C-N Stretch | Aliphatic Amine | Medium to weak band[4] |

| ~910-665 | N-H Wag | Secondary Amine | Broad, strong band[4] |

The presence of a band in the 3350-3310 cm⁻¹ region is a key indicator of the secondary amine of the pyrrolidine ring. Tertiary amines would not show a band in this region.[7] The strong absorptions corresponding to the C-O-C and C-F stretching vibrations further corroborate the presence of the 4-fluorophenoxy moiety.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.

-

Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired and automatically subtracted.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Part 2: Detailed Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A suite of NMR experiments is required for the complete assignment of all protons and carbons and to establish their connectivity.

¹H NMR Spectroscopy: Proton Environment and Connectivity

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.00-6.90 | m | 4H | Ar-H | Protons on the fluorophenyl ring, appearing as a complex multiplet due to H-H and H-F coupling. |

| ~4.80 | m | 1H | H3 | The proton at the chiral center, deshielded by the adjacent oxygen atom. |

| ~3.40-3.10 | m | 4H | H2, H5 | Protons adjacent to the nitrogen atom, typically appearing as complex multiplets. |

| ~2.20-2.00 | m | 2H | H4 | Protons on the pyrrolidine ring, appearing as multiplets. |

| ~1.90 | br s | 1H | N-H | The amine proton, which may be broad and its chemical shift can be concentration and solvent dependent. |

¹³C NMR Spectroscopy: Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158 (d, ¹JCF ≈ 240 Hz) | C-F | The carbon directly attached to fluorine will appear as a doublet with a large one-bond C-F coupling constant. |

| ~154 | C-O | The aromatic carbon attached to the ether oxygen. |

| ~118 (d, ²JCF ≈ 23 Hz) | Ar-C | Aromatic carbons ortho to the fluorine. |

| ~116 (d, ³JCF ≈ 8 Hz) | Ar-C | Aromatic carbons meta to the fluorine. |

| ~78 | C3 | The carbon of the chiral center, deshielded by the oxygen. |

| ~55 | C2 or C5 | Carbons adjacent to the nitrogen. |

| ~46 | C2 or C5 | Carbons adjacent to the nitrogen. |

| ~32 | C4 | The remaining aliphatic carbon of the pyrrolidine ring. |

¹⁹F NMR Spectroscopy: Fluorine Environment

¹⁹F NMR is a highly sensitive technique for fluorinated compounds and provides a clear signal for the fluorine atom.[8]

Predicted ¹⁹F NMR Spectrum (in CDCl₃): A single signal, likely a multiplet due to coupling with the aromatic protons, is expected. The chemical shift will be characteristic of a fluoroaromatic compound.

2D NMR Spectroscopy: Establishing Connectivity

Two-dimensional NMR experiments are crucial for unambiguously assigning the structure.

-

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations. For example, it will show correlations between H3 and the H2/H4 protons, and between the H4 and H5 protons, confirming the pyrrolidine ring structure.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. This experiment is essential for assigning the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is critical for confirming the connection of the fluorophenoxy group to the pyrrolidine ring (e.g., correlation from H3 to the aromatic carbon attached to the oxygen).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, ¹⁹F, COSY, HSQC, and HMBC spectra using standard pulse programs.

-

Data Analysis: Process the spectra (Fourier transformation, phasing, and baseline correction). Integrate the ¹H signals and assign all peaks based on chemical shifts, multiplicities, and 2D correlations.

Part 3: Definitive Structure and Stereochemistry

While spectroscopic methods provide powerful evidence for the structure, X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Crystallography

If a suitable single crystal can be obtained, X-ray crystallography can definitively confirm the connectivity and, crucially, determine the relative and absolute stereochemistry of the chiral center at C3.[9]

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[10]

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer.[11] Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data.[12]

-

Data Analysis: Analyze the final crystal structure to confirm the atomic connectivity and determine the stereochemistry. For chiral molecules, the Flack parameter should be determined to establish the absolute configuration.

Part 4: Chirality and Enantiomeric Purity

Since this compound is a chiral molecule, it is essential to determine its enantiomeric purity, especially in a drug development context.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a standard technique for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Experimental Protocol: Chiral HPLC

-

Column Selection: Screen a variety of chiral columns (e.g., polysaccharide-based columns) to find one that provides baseline separation of the enantiomers.

-

Method Development: Optimize the mobile phase composition (e.g., hexane/isopropanol mixtures) and flow rate to achieve good resolution.[13]

-

Sample Analysis: Prepare a dilute solution of the sample and inject it into the HPLC system.

-

Data Analysis: Determine the retention times of the two enantiomers. The ratio of the peak areas corresponds to the enantiomeric ratio, from which the enantiomeric excess (ee) can be calculated.

Part 5: The Role of Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), can be a powerful adjunct to experimental data.[14] DFT calculations can be used to:

-

Predict NMR chemical shifts: Calculated chemical shifts can be compared with experimental values to aid in spectral assignment and confirm the proposed structure.[15][16]

-

Analyze conformational preferences: Understanding the low-energy conformations of the molecule can provide insights into its reactivity and biological activity.

Workflow and Logic Visualization

The following diagrams illustrate the logical workflow for the structure elucidation of this compound.

Caption: Overall workflow for structure elucidation.

Caption: Detailed NMR analysis workflow.

Conclusion

The comprehensive structure elucidation of this compound requires a systematic and multi-faceted analytical approach. By integrating data from mass spectrometry, FT-IR, a suite of NMR experiments, and single-crystal X-ray crystallography, one can achieve an unambiguous assignment of the molecular structure, including its stereochemistry. The further application of chiral separation techniques ensures the enantiomeric purity of the compound is well-characterized. This rigorous approach is fundamental to ensuring the quality and reproducibility of research in medicinal chemistry and drug development.

References

- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC - NIH. (n.d.).

- 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. (2007). Chemistry, 13(29), 8294-301. doi: 10.1002/chem.200700591

- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (2024).

- Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (n.d.). Chemical Reviews.

- Computation of CCSD(T)-Quality NMR Chemical Shifts via Δ-Machine Learning from DFT. (2023).

- Computational Prediction of Paramagnetic NMR Chemical Shifts in f-Element Complexes. (n.d.). The University of Manchester Research Explorer.

- Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Deriv

- Pyrrolidine(123-75-1) 13C NMR spectrum. (n.d.). ChemicalBook.

- This compound|CAS 524045-02-1. (n.d.). Benchchem.

- Pyrrolidine | C4H9N. (n.d.). PubChem.

- Pyrrolidine. (n.d.). NIST WebBook.

- Infrared Spectroscopy. (n.d.). CDN.

- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2025).

- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry.

- A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives. (n.d.). Benchchem.

- Pyrrolidine. (n.d.). NIST WebBook.

- n-hydroxymethyl-2-pyrrolidone. (2008). MassBank.

- Absolute Configuration of Small Molecules by Co‐Crystalliz

- Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction D

- (R)-3-(4-fluorophenoxy)pyrrolidine. (n.d.). ChemScene.

- X-ray Crystallography. (n.d.). Creative BioMart.

- How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry.

- Resources – Crystallography Center. (n.d.). UT Dallas Research Labs.

- IR: amines. (n.d.).

- Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online.

- [Influence of solvents on IR spectrum of arom

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.

- Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (n.d.). ChemRxiv.

- Spectroscopic Studies of Dual Fluorescence in 2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno). (2018). SciSpace.

- Chiral separation of beta-adrenergic antagonists, profen non-steroidal anti-inflammatory drugs and chlorophenoxypropionic acid herbicides using teicoplanin as the chiral selector in capillary liquid chrom

- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023).

- spectroscopic analysis and comparison of fluorinated biphenyl derivatives. (n.d.). Benchchem.

- Enantioselective Synthesis of Fluorinated Indolizidinone Deriv

- Chiral separation of four fluoroquinolone compounds using capillary electrophoresis with hydroxypropyl-beta-cyclodextrin as chiral selector. (2006). Journal of Chromatography A, 1130(2), 296-301. doi: 10.1016/j.chroma.2006.05.055

- Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Deriv

- Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. (n.d.). ACS.

- Spectral and structural characterization of 2-(fluorophenylamino)- and 2-(nitrophenylamino)

- Synthesis, spectroscopic characterization, X-ray analysis and theoretical studies on the spectral features (FT-IR, 1H-NMR), chemical reactivity, NBO analyses of 2-(4-fluorophenyl)-2-(4-fluorophenylamino) acetonitrile, and its docking into IDO enzyme. (2015).

- (PDF) Recent Advances in the Synthesis of Pyrrolidines. (n.d.).

- Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.

- Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. (2024).

- Synthesis and Chiral Separation of Some 4-thioflavones. (n.d.).

- Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers. (2023). PMC - NIH.

- (PDF) Synthesis of Chiral 3,4‐Disubstituted Pyrrolidines with Antibacterial Properties. (n.d.).

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 2. This compound|CAS 524045-02-1 [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. rockymountainlabs.com [rockymountainlabs.com]

- 8. benchchem.com [benchchem.com]

- 9. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How To [chem.rochester.edu]

- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 12. Resources – Crystallography Center [labs.utdallas.edu]

- 13. Chiral separation of beta-adrenergic antagonists, profen non-steroidal anti-inflammatory drugs and chlorophenoxypropionic acid herbicides using teicoplanin as the chiral selector in capillary liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

3-(4-Fluorophenoxy)pyrrolidine CAS number 524045-02-1

An In-Depth Technical Guide to 3-(4-Fluorophenoxy)pyrrolidine (CAS: 524045-02-1)

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key chemical building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes its chemical properties, strategic applications, and essential handling protocols, grounded in established scientific principles and field-proven insights.

Introduction: The Strategic Value of a Privileged Scaffold

This compound is a heterocyclic organic compound that has garnered significant interest within the pharmaceutical research landscape.[1] Its structure is deceptively simple, yet it combines three critical features that make it a highly valuable scaffold for drug design:

-

The Pyrrolidine Ring: This saturated, five-membered nitrogen-containing heterocycle is considered a "privileged scaffold."[1][2] Its non-planar, three-dimensional structure allows for a more sophisticated exploration of pharmacophore space compared to flat aromatic rings, which can lead to improved target selectivity and better physicochemical properties like aqueous solubility.[1][3][4]

-

The Aryl Ether Linkage: The phenoxy group connected via an ether linkage provides a stable and synthetically accessible connection point, allowing the pyrrolidine core to be coupled with an aromatic system.

-

The Fluorine Substituent: The fluorine atom on the phenyl ring is a strategic addition. Fluorine can enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of the molecule, often leading to improved binding affinity with biological targets.[5]

This combination of features makes this compound a versatile intermediate for developing novel therapeutic agents, particularly those targeting the central nervous system (CNS).[1][5][6]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, from solubilization to reaction stoichiometry and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 524045-02-1 | [1][7][8][9] |

| Molecular Formula | C₁₀H₁₂FNO | [5][7][8][10] |

| Molecular Weight | 181.21 g/mol | [8][11] |

| Appearance | Typically a colorless to light yellow liquid or solid | [6] |

| Synonyms | 3-(4-Fluoro-phenoxy)-pyrrolidine | [7][8] |

Structural Representation

The two-dimensional structure of the molecule highlights the key functional groups. The pyrrolidine ring's nitrogen is a secondary amine, and the molecule possesses a chiral center at the C3 position, meaning it can exist as (R) and (S) enantiomers.[5][10][12] The specific stereochemistry can profoundly impact pharmacological activity, as biological targets like proteins are themselves chiral.[3][4][5]

Caption: 2D structure of this compound with chiral center (C*).

Core Applications in Drug Discovery

The utility of this compound stems from its role as a key intermediate in synthesizing more complex, biologically active molecules. Its structure is particularly relevant for ligands targeting the CNS.

-

Glycine Transporter 1 (GlyT1) Inhibitors: Derivatives of 3-substituted pyrrolidines are potent and selective inhibitors of GlyT1.[1] GlyT1 is a crucial target for treating disorders linked to NMDA receptor hypofunction, most notably schizophrenia.[1] By inhibiting glycine reuptake, these compounds can enhance NMDA receptor activity, offering a promising therapeutic strategy.

-

Neurological and Psychiatric Conditions: The pyrrolidine scaffold is a common feature in drugs developed for a range of neurological and psychiatric conditions.[5][6] The fluorophenoxy moiety can be fine-tuned in structure-activity relationship (SAR) studies to optimize binding, selectivity, and pharmacokinetic properties.[1]

-

Broader Therapeutic Potential: The pyrrolidine core is a versatile scaffold found in compounds with a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3][4] This suggests that derivatives of this compound could be explored for applications beyond neuroscience.

Caption: Strategic role of the compound from core structure to therapeutic application.

Synthesis Pathway: A Generalized Protocol

While the proprietary synthesis for CAS 524045-02-1 is not public, a Senior Application Scientist can reliably postulate a robust and common synthetic route based on established organic chemistry principles. A likely approach is the Williamson ether synthesis or a Mitsunobu reaction, starting from a protected 3-hydroxypyrrolidine.

Plausible Synthetic Workflow:

-

Protection: The secondary amine of a starting material like N-Boc-3-hydroxypyrrolidine is protected, typically with a Boc (tert-butyloxycarbonyl) group. This is critical to prevent the more nucleophilic nitrogen from reacting in the subsequent step instead of the hydroxyl group.

-

Ether Formation (Williamson Synthesis Example): The hydroxyl group is deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide. This highly nucleophilic intermediate then attacks 1,4-difluorobenzene in an SNAr (nucleophilic aromatic substitution) reaction to form the ether linkage.

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid, TFA, or HCl in dioxane) to yield the final product, this compound, often as a salt.

Caption: A generalized, two-step synthesis pathway for the target compound.

Analytical Characterization: A Self-Validating Protocol

Confirming the identity, purity, and structure of a research chemical is paramount. The following multi-technique workflow constitutes a self-validating system, where each result must correlate with the others for unequivocal confirmation.

| Technique | Purpose | Expected Results & Rationale |

| ¹H NMR | Structural Elucidation | - Aromatic Region (~6.8-7.2 ppm): Two sets of multiplets (doublet of doublets) characteristic of a 1,4-disubstituted benzene ring. - Pyrrolidine Protons (~2.8-4.8 ppm): A series of complex multiplets corresponding to the CH₂ and CH protons of the pyrrolidine ring. The proton at C3 (adjacent to the oxygen) will be shifted furthest downfield. - Amine Proton (~1.5-3.0 ppm): A broad singlet for the N-H proton, which is exchangeable with D₂O. |

| ¹³C NMR | Carbon Skeleton Confirmation | - Aromatic Carbons (~115-160 ppm): Expect 4 distinct signals for the aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling constant. - Pyrrolidine Carbons (~45-80 ppm): Expect 4 signals for the non-equivalent carbons of the pyrrolidine ring. C3 will be the most downfield-shifted carbon in this group. |

| ¹⁹F NMR | Fluorine Confirmation | A single signal in the typical aryl-fluoride region (~ -110 to -125 ppm). This is a highly specific and sensitive technique for confirming the presence and chemical environment of the fluorine atom. |

| Mass Spec (MS) | Molecular Weight Verification | - (ESI+): Expect a prominent peak for the molecular ion [M+H]⁺ at m/z 182.2. The exact mass should match the theoretical value, confirming the elemental composition. |

| IR Spectroscopy | Functional Group Identification | - ~3300-3400 cm⁻¹: N-H stretch (secondary amine). - ~2850-2960 cm⁻¹: C-H stretches (aliphatic). - ~1500-1600 cm⁻¹: C=C stretches (aromatic ring). - ~1200-1250 cm⁻¹: C-O-C stretch (aryl ether). - ~1100-1200 cm⁻¹: C-F stretch. |

| HPLC | Purity Assessment | Using a reverse-phase C18 column with a gradient of water/acetonitrile (both containing 0.1% TFA or formic acid) and UV detection (e.g., at 254 nm), a pure sample should yield a single major peak. Purity is typically reported as >95% for research-grade material.[6] |

This integrated approach ensures trustworthiness. An anomaly in one spectrum (e.g., an incorrect molecular weight in MS) would invalidate the entire characterization until resolved, preventing the use of substandard material in critical experiments.

Safety, Handling, and Storage

As with any research chemical whose toxicological properties have not been fully investigated, this compound must be handled with care.[11] It is intended for laboratory research use only.[1]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14]

-

Handling:

-

Storage:

-

Disposal:

Conclusion

This compound (CAS 524045-02-1) stands out as a strategically designed molecular building block. Its value is derived from the convergence of a three-dimensional saturated heterocyclic core with the modulating effects of a fluorinated aromatic substituent. This combination provides a robust platform for developing novel therapeutics, especially in the challenging field of neuroscience. For researchers in drug discovery, a thorough understanding of its properties, synthesis logic, and analytical validation is essential for leveraging its full potential in creating the next generation of targeted medicines.

References

- This compound|CAS 524045-02-1 - Benchchem. [URL: https://vertexaisearch.cloud.google.

- 3-(4-Fluorophenyl)pyrrolidine - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBdm2mEXmnliQWp2Uz62nQq2hsI2pXaaFaAT_CIrlBWuHABBWSnRBs2QoMJrUicZ4acpiBbgZxxUWyWantEmr_3bjhw9vuCEHj9ExBWJgjo9qczzXxEp0Wu8g_OzTQncBQB9c=]

- CAS 1187927-92-9: (3S)-3-(4-Fluorophenoxy)pyrrolidine - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKijAYSrPfunh_kiJZDPQwvbbtTvP4TXK0XdiQ02rAxv1wlRLUEgq4zw77Ky1vHwU4r8uaVAr8Cyd_IRP9RI_NPJkCgpQEz60H3gVcfPp4OqZzZax1xWPv7S1LQZhPOgOOq_SOxQ==]

- (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride suppliers & manufacturers in China. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPLDrJyYp1tCPK6BL0Wzw7ONMaXSYAzVaOGLKt9mDr5Dc5Y1yar_AUUzw7MgPe_brF_LUkGjzwC5kyYyNN4HS6oM7dRNuP6nQxgK9MtKakI04ZQqpYOAKuzF51h-BYnMWt2HfeodIHuZAS3tAv7ugs4Ue9Gd4=]

- Pyrrolidine, 3-(4-fluorophenoxy)-, (3R)-, 95% Purity, C10H12FNO, 100 mg - CP Lab Safety. [URL: https://vertexaisearch.cloud.google.

- This compound, 95+ Purity%, C10H12FNO, 250 mg - CP Lab Safety. [URL: https://vertexaisearch.cloud.google.

- MSDS of 3-(4-Fluoro-phenoxy)-pyrrolidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnlfQMJBQniFWe5ywrUGTV4_Osw8yPMZpBVGLgsuPUlpc7VAwRWmkVMWULr58bXKkkyV0yAPutcY0H9GXZrgQ3wBYVZHAnupa3l2eCIPF0lPvPtqrbOpxs1oLyzmCi_RvnVxgrUid4sS_amw==]

- SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUM0vpmDV8usJ3xwtw8VUWEiscUAC256r7CdkmRzjWqi8Cs6fXmgqcgM1Z7TUUaBCELzr-9RTRQn4EoWAaF13H1Vt7tj0rf1qD8csY2aUwmbv31QHlXttGp7cdlxjDgu51CZ6ZlSOGKYxSfxFUL4R7mO9R5Ho=]

- Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkmANq9FMOzKN-MK8na58HFN4Qj2oAWUQyJf4eEr6LqxctDmSFLCYu7WGg97NaSmXZ1Yel28gbtdi7u0x28tWrsSa8JJvNwtZE3MzzVpcTUlaeekM5sJFm7BnpcHCYm9Ilh3-xh4wGkc65mxp7Bwv5-XBftZYVPOxWNe1EioKFSOHLFf7oI_qimzaphxb1qQnYHZp_fQ==]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiFdSguJS95I3eXPN3vYkAlNZE1TsWary_H0AcHefhmMmAqeSb-y5ETDCc_xs98p9aMIO_QrXHgpGP-yNIkxXVaN0leWSclkZXDWgA_2YlQBAObfI-hM6UjGgTALEU_MGoggWJXaQhGIpGROqluQMADOPwQWUX4k88HVs_E2Goa812S_kIZc7xUrMBk_jJoKlD]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFNzKhSd4Ux0SjoIipMEkY44-FN-Yz7YjEOFlqb_1Ngb2kwggFS-rwCQfRd9olosApTKP-aInJ_XNMS1H7PBsNc0CNfZmiG8aRSDJ1Znbev18X3Y4-Z3eJVGWYAMEzVnTOR6La6QfnU3mW]

- This compound;CAS No.:524045-02-1 - ChemShuttle. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2fIG_t0bwn7Ls4ROfDqCRNwt084qeqSLaZeAhF_bmpoK5y3AhpxI8nK3EG1sINrWHPHtlTgOtMAhkZ8k4ZfYGNodP3q4tpWJK9uK6_H-RdLDL5yv1wMYe7UtuVKkTrNhvhDFehvUy-savZwp7ayT4r9JM2An1CIpTZ8o1V4JKVBBP73XL5OH8ztXGmXrEuiGUJBBSVuBS0V_dnUIMoS-5eMsz2g==]

- 524045-02-1 | 3-(4-fluoro-fenoxi)-pirrolidina - Capot Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHjBLpoVj7cf9eKVt8P9f1hpHsY-kUEoX0Lm9Lej_1C4VExDvKjsd48IN_fFjdQVq4vl4t4NBv35CM67mx1eMNoAKb-kr9MQxRKgXllUE-hi51AMWOKyAEnWnmOqapD5DJgwxtBvu2TZYauw9lwu6tGn0XYPl9lhSqYYc=]

- 524045-02-1|this compound|BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-m24If3j046iL6Yp4zI4Cft0UY77O_WjcUBhw_C5PVqpBhp-DNO4j-1c9--RQzs4BB881gHgwc6dT21lBc-lLAGbHcpxA3zcXKPlQbOwlbA7Jikg5iRd7w4DrvZ8zpncmOG4352X2Mm0qPZm7]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8psVW6K7rGk_-TyagiSNRpTY_rCaCoQ06bDCRbe7_WV5vdHp-B79KzaCbaeTt-tdT-m9XIfG24fT4wO_XstlCf4YdInGpYIm4yH7TErpjyMMkW5JEp8CtTTwcxyfmyeXUhOrTBSCUpmbwAaw=]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKZmKsUBk7oZxf5nxIY8UUOs6Dy3kEkvyD-o6M8e6m6eHTMQO1ONHvp3MXq3JxYAKH8joI2oxpLXW5G69v6fTF_kf7bLxUmJzWnXFoqIQmX7CRNXu9dQK8Vp70p1Q9ookyVUBr5XoP1BctKVLHQuIoDMuWKbBY9ykMG38GZm78XBLgby2zMD2ZzKdqXCdedwMsL8BDGqvT0qEwv1LTqwwNZJESGxAB89-mlcKVPnzAamBNN1ht]

- Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different - DiVA portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkItSF3Hsrnc4qqw1zafMcaCIcemOQnGv8EWVn8Uri1m4VWdGiNb1oM9b2Ehl_-vHMsxjTsYbhHOGJgY4HIY4ncg1B_XdhWmMkTmo3dvxE1g2aSCXiIJV1Cc44IL4Xmx-3qeMuC5DquMPVLSYgjkba9MmK7Q_txKgzT5xdGg==]

Sources

- 1. This compound|CAS 524045-02-1 [benchchem.com]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unipa.it [iris.unipa.it]

- 5. CAS 1187927-92-9: (3S)-3-(4-Fluorophenoxy)pyrrolidine [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 524045-02-1 | 3-(4-fluoro-fenoxi)-pirrolidina | 3-(4-Fluoro-phenoxy)-pyrrolidine - Capot Químico [capotchem.com]

- 9. 524045-02-1|this compound|BLD Pharm [bldpharm.com]

- 10. calpaclab.com [calpaclab.com]

- 11. capotchem.cn [capotchem.cn]

- 12. (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride suppliers & manufacturers in China [m.chemicalbook.com]

- 13. acrospharma.co.kr [acrospharma.co.kr]

- 14. fishersci.com [fishersci.com]

(R)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride synthesis

An In-depth Technical Guide to the Synthesis of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

This guide provides a detailed exploration of the synthesis of (R)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride, a chiral pyrrolidine derivative of significant interest in medicinal chemistry. As a key structural motif in various pharmacologically active agents, particularly those targeting neurological and metabolic disorders, the ability to produce this compound with high chemical and enantiomeric purity is paramount for drug discovery and development professionals.[1]

This document moves beyond a simple recitation of procedural steps. It delves into the underlying chemical principles, the rationale behind methodological choices, and the critical parameters that ensure a robust and reproducible synthesis. The protocols described herein are designed to be self-validating, providing researchers with the insights needed to not only replicate the synthesis but also to troubleshoot and adapt it for scale-up operations.

Synthetic Strategy: A Mechanistic Approach

The most reliable and widely adopted strategy for synthesizing (R)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride hinges on a three-step sequence starting from a commercially available chiral precursor, (S)-3-Hydroxypyrrolidine. The core transformation is a stereospecific nucleophilic substitution on the chiral center of the pyrrolidine ring.

The overall synthetic workflow is as follows:

Caption: High-level workflow for the synthesis of the target compound.

The key considerations for this synthetic route are:

-

Protection of the Pyrrolidine Nitrogen: The secondary amine of the starting material is nucleophilic and would interfere with the desired O-alkylation. Therefore, it is temporarily protected, typically as a tert-butyloxycarbonyl (Boc) carbamate. This group is stable under the conditions of the subsequent step and can be removed cleanly at the end of the synthesis.[2]

-

Stereochemical Inversion: The synthesis requires the conversion of an (S)-alcohol to an (R)-ether. This is perfectly achieved using the Mitsunobu reaction , an SN2-type reaction that proceeds with a complete inversion of stereochemistry at the reacting center.[3][4] This is the most critical step for establishing the desired enantiomer.

-

Deprotection and Salt Formation: The final step involves the removal of the Boc group under acidic conditions, which concurrently protonates the pyrrolidine nitrogen to form the stable and water-soluble hydrochloride salt.[1]

The Core Transformation: The Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone of modern organic synthesis for its ability to convert a primary or secondary alcohol into a variety of other functional groups with inversion of configuration.[3][5]

Mechanism: The reaction's mechanism is complex but can be understood through several key stages. The precise nature and interplay of the intermediates can be influenced by factors like solvent polarity and the pKa of the nucleophile.[3]

-

Activation: Triphenylphosphine (PPh₃) performs a nucleophilic attack on the azodicarboxylate (e.g., DEAD or DIAD), forming a betaine intermediate.

-

Proton Transfer: This betaine is a strong base and deprotonates the nucleophile (4-fluorophenol), creating an ion pair.

-

Oxyphosphonium Salt Formation: The alcohol ((N-Boc-(S)-3-hydroxypyrrolidine)) is activated by the protonated phosphine species, forming a key oxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group.

-

SN2 Displacement: The phenoxide ion, acting as the nucleophile, attacks the carbon atom bearing the oxyphosphonium leaving group from the backside. This SN2 displacement results in the formation of the desired ether with complete inversion of the stereocenter.

Caption: Key stages of the Mitsunobu reaction leading to stereochemical inversion.

Detailed Experimental Protocols

Safety Precaution: The Mitsunobu reaction is exothermic and azodicarboxylates can be hazardous.[6] All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol

This protocol describes the protection of the commercially available (R)-3-pyrrolidinol. Note that to obtain the final (R)-product via the Mitsunobu inversion, we must start with the (S)-enantiomer of the alcohol. The protocol is identical.

| Compound | Molecular Wt. ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |

| (S)-3-pyrrolidinol | 87.12 | 5.00 | 57.4 | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 13.78 | 63.1 | 1.1 |

| Triethylamine (Et₃N) | 101.19 | 8.7 mL | 63.1 | 1.1 |

| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-3-pyrrolidinol (5.00 g, 57.4 mmol) and dissolve it in anhydrous dichloromethane (100 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature stabilizes at 0 °C.

-

Base Addition: Add triethylamine (8.7 mL, 63.1 mmol) to the stirred solution.

-

Reagent Addition: Add di-tert-butyl dicarbonate (13.78 g, 63.1 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane) until the starting material is consumed.

-

Work-up: Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the product, which is typically a white to off-white solid or a viscous oil. The crude product is often of high purity (>95%) and can be used directly in the next step.[2]

Step 2: Mitsunobu Synthesis of N-Boc-(R)-3-(4-fluorophenoxy)pyrrolidine

| Compound | Molecular Wt. ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |

| N-Boc-(S)-3-hydroxypyrrolidine | 187.24 | 10.0 | 53.4 | 1.0 |

| 4-Fluorophenol | 112.11 | 6.6 | 58.7 | 1.1 |

| Triphenylphosphine (PPh₃) | 262.29 | 15.4 | 58.7 | 1.1 |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 11.6 mL | 58.7 | 1.1 |

| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - | - |

Procedure:

-

Reaction Setup: In a 500 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-(S)-3-hydroxypyrrolidine (10.0 g, 53.4 mmol), 4-fluorophenol (6.6 g, 58.7 mmol), and triphenylphosphine (15.4 g, 58.7 mmol) in anhydrous THF (200 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath with gentle stirring.

-

Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (11.6 mL, 58.7 mmol) dropwise via a syringe pump over 45 minutes. A slight exotherm may be observed; maintain the internal temperature below 5 °C. The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.[6]

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexane).

-

Concentration: Once the reaction is complete, remove the THF under reduced pressure.

-

Purification: The primary challenge in Mitsunobu reactions is the removal of by-products (triphenylphosphine oxide and the DIAD-hydrazine).[7]

-

Redissolve the crude residue in a minimal amount of dichloromethane and add diethyl ether or hexanes to precipitate the bulk of the triphenylphosphine oxide. Filter the solid and wash with cold ether.

-

Concentrate the filtrate and purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 25%) to isolate the pure product.

-

Step 3: Deprotection and Formation of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

| Compound | Molecular Wt. ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |

| N-Boc-(R)-3-(4-fluorophenoxy)pyrrolidine | 281.33 | 12.0 | 42.6 | 1.0 |

| HCl (4M in 1,4-Dioxane) | 36.46 | 53 mL | 213 | 5.0 |

| Diethyl Ether | - | ~200 mL | - | - |

Procedure:

-

Reaction Setup: Dissolve the purified N-Boc-(R)-3-(4-fluorophenoxy)pyrrolidine (12.0 g, 42.6 mmol) in a 250 mL round-bottom flask with 20 mL of 1,4-dioxane or methanol.

-

Acid Addition: Cool the solution to 0 °C and slowly add 4M HCl in 1,4-dioxane (53 mL, 213 mmol). Gas evolution (isobutylene) will be observed.

-

Reaction: Remove the ice bath and stir the solution at room temperature for 2-4 hours.

-

Monitoring: Monitor the deprotection by TLC until the starting material is no longer visible.[8]

-

Precipitation: Upon completion, add diethyl ether (~200 mL) to the reaction mixture to precipitate the hydrochloride salt.

-

Isolation: Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.

-

Washing and Drying: Wash the filter cake thoroughly with diethyl ether to remove any non-polar impurities. Dry the white crystalline solid under high vacuum to a constant weight.[9] A typical yield for this step is >90%.

Quality Control and Characterization

Ensuring the identity, purity, and particularly the enantiomeric integrity of the final product is critical.

Structural Verification:

-

¹H and ¹³C NMR: To confirm the molecular structure and absence of major impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the free base.

Purity Analysis:

-

HPLC: To determine the chemical purity of the final compound.

Enantiomeric Purity Analysis: This is the most critical quality attribute. The enantiomeric excess (ee) is determined by chiral chromatography.

-

Method: Chiral HPLC is the standard method. A common stationary phase is a polysaccharide-based column, such as a Daicel Chiralpak® column.[1]

-

Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol, often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Detection: UV detection is standard. The method must demonstrate baseline separation of the (R)- and (S)-enantiomers.

-

Acceptance Criteria: For pharmaceutical applications, an enantiomeric purity of ≥99.5% ee is often required.[10] This ensures that the biological activity is derived from the desired enantiomer and minimizes potential off-target effects from the undesired one.

Conclusion

The synthesis of (R)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is a well-established process that relies on a strategic application of protecting group chemistry and a stereoinversive Mitsunobu reaction. By understanding the mechanism of each step and carefully controlling reaction parameters—particularly temperature, reagent stoichiometry, and purification methods—researchers can reliably produce this valuable chiral building block with high chemical and enantiomeric purity. The analytical methods outlined provide the necessary tools to validate the final product, ensuring its suitability for the rigorous demands of drug development.

References

-

Wikipedia. Mitsunobu reaction. Available from: [Link]

-

Organic Synthesis. Mitsunobu reaction. Available from: [Link]

-

Wang, Y., et al. (2017). Enantioselective Synthesis of Alkylthioetherpyrrolidine Derivatives via [3+2] Cycloaddition of α-Thioacrylates with Isocyanoacetates. The Journal of Organic Chemistry, 82(23), 12869–12876. Available from: [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

-

Bold, C. P., et al. Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Helvetica Chimica Acta. Available from: [Link]

-

Den-Hartog, T., et al. (2020). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis, 10(15), 8537–8542. Available from: [Link]

-

George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(38), 22700–22706. Available from: [Link]

-

ResearchGate. Deprotection of different N-Boc-compounds. Available from: [Link]

-

Bibi, A., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4984. Available from: [Link]

-

FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. Available from: [Link]

-

Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(22), 3844-3856. Available from: [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

-

ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Available from: [Link]

-

Royal Society of Chemistry. Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. Available from: [Link]

-

PrepChem.com. Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. Available from: [Link]

-

ResearchGate. Chiral Purity in Drug Analysis. Available from: [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of Chiral 3,4‐Disubstituted Pyrrolidines with Antibacterial Properties. Available from: [Link]

-

Han, J., et al. (2022). Development of an Enantioselective Allylic Alkylation of Acyclic α-Fluoro-β-ketoesters for Asymmetric Synthesis of 3-Fluoropiperidines. Chemistry – A European Journal, 28(56), e202201595. Available from: [Link]

-

MDPI. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Available from: [Link]

-

Strege, M. A., & Ticar, T. L. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1219, 123638. Available from: [Link]

Sources

- 1. (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride | 1314419-67-4 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Fluorinated Pyrrolidine Scaffold

(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride has emerged as a pivotal structural motif in medicinal chemistry, valued for its integration into a new generation of therapeutic agents. The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional architecture that is highly advantageous for creating specific and high-affinity interactions with biological targets. The incorporation of a 4-fluorophenoxy substituent at the chiral 3-position further enhances its utility by improving metabolic stability, binding affinity, and pharmacokinetic properties of parent molecules.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile building block, offering a technical resource for its effective utilization in drug discovery and development programs.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is essential for its effective handling, formulation, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 1260619-17-7 | [2] |

| Molecular Formula | C₁₀H₁₃ClFNO | [2] |

| Molecular Weight | 217.67 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥98% | [2] |

| Storage | Sealed in a dry environment at 2-8°C | [2] |

| Solubility | Soluble in water, alcohol, and ether. | |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | [2] |

| LogP | 1.9882 | [2] |

Synthesis and Chiral Purity

The synthesis of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is a multi-step process that requires careful control of stereochemistry to ensure high enantiomeric purity. A common and effective strategy involves the nucleophilic substitution of a chiral pyrrolidine precursor.

Recommended Synthetic Pathway: Mitsunobu Reaction

The Mitsunobu reaction is a reliable method for the stereospecific synthesis of the target compound, starting from the commercially available (R)-N-Boc-3-hydroxypyrrolidine. This reaction proceeds with a complete inversion of stereochemistry at the hydroxyl-bearing carbon, ensuring the desired (S)-configuration in the final product.

Caption: Synthetic workflow for (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of the synthesis of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride. Researchers should adapt and optimize these conditions based on their specific laboratory settings and available reagents.

Step 1: Synthesis of (S)-N-Boc-3-(4-Fluorophenoxy)pyrrolidine

-

To a stirred solution of (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) and 4-fluorophenol (1.2 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g of starting material) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (PPh₃, 1.5 eq).

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (S)-N-Boc-3-(4-Fluorophenoxy)pyrrolidine as a viscous oil or solid.

Step 2: Synthesis of (S)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

-

Dissolve the purified (S)-N-Boc-3-(4-Fluorophenoxy)pyrrolidine (1.0 eq) in a minimal amount of a suitable solvent such as dioxane or methanol.

-

Add a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M solution, 3-5 eq) to the mixture at room temperature.

-

Stir the reaction for 2-4 hours, during which the hydrochloride salt will precipitate.

-

Collect the solid precipitate by filtration, wash with a cold non-polar solvent (e.g., diethyl ether or hexanes), and dry under vacuum to yield (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride as a white to off-white solid.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for structural elucidation. While a specific spectrum for the title compound is not publicly available, the expected chemical shifts can be predicted based on structurally similar compounds.

Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

~10.0-9.5 (br s, 2H): NH₂⁺ protons of the pyrrolidine ring.

-

~7.2-7.0 (m, 2H): Aromatic protons ortho to the fluorine atom.

-

~7.0-6.8 (m, 2H): Aromatic protons meta to the fluorine atom.

-

~5.1-4.9 (m, 1H): CH-O proton on the pyrrolidine ring.

-

~3.6-3.2 (m, 4H): CH₂ protons adjacent to the nitrogen atom in the pyrrolidine ring.

-

~2.4-2.1 (m, 2H): CH₂ proton on the pyrrolidine ring.

Expected ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

~158-155 (d, J ≈ 240 Hz): Aromatic carbon attached to fluorine.

-

~154-152 (s): Aromatic carbon attached to the ether oxygen.

-

~117-115 (d, J ≈ 23 Hz): Aromatic carbons ortho to fluorine.

-

~116-114 (d, J ≈ 8 Hz): Aromatic carbons meta to fluorine.

-

~78-76 (s): CH-O carbon of the pyrrolidine ring.

-

~50-48 (s): CH₂ carbon of the pyrrolidine ring.

-

~45-43 (s): CH₂ carbon adjacent to nitrogen.

-

~32-30 (s): CH₂ carbon of the pyrrolidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride, electrospray ionization (ESI) in positive mode would be expected to show the molecular ion for the free base.

-

Expected [M+H]⁺: 218.10 (for C₁₀H₁₄FNO⁺)

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity of the final product.

Illustrative Chiral HPLC Method:

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Expected Outcome: Baseline separation of the (S) and (R) enantiomers, allowing for accurate quantification of the enantiomeric excess (ee%).

Mechanism of Action and Applications in Drug Discovery

The (S)-3-(4-Fluorophenoxy)pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds targeting different biological pathways.[4] Its utility stems from the combination of the stereochemically defined pyrrolidine ring and the electronically modified phenoxy group.

Caption: Key therapeutic areas for derivatives of the title compound.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

The pyrrolidine ring can mimic the proline residue of natural substrates for DPP-IV, an enzyme involved in glucose metabolism.[5] The (S)-3-(4-Fluorophenoxy)pyrrolidine moiety can be incorporated into molecules designed to inhibit DPP-IV, thereby prolonging the action of incretin hormones and improving glycemic control in type 2 diabetes.[6][7][8] The 4-fluorophenyl group can enhance binding to the S1 pocket of the enzyme.

Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs)

Derivatives of 3-phenoxypyrrolidine have been identified as potent inhibitors of both serotonin (SERT) and norepinephrine (NET) transporters.[9] These dual-action inhibitors are effective treatments for major depressive disorder and neuropathic pain.[10][11] The (S)-stereochemistry and the 4-fluoro substituent can influence the potency and selectivity for these transporters.

Muscarinic M3 Receptor Antagonists

The pyrrolidine scaffold is also found in antagonists of the muscarinic M3 receptor.[12][13][14][15] These agents are used in the treatment of chronic obstructive pulmonary disease (COPD) and overactive bladder. The 3-aryloxy substituent can play a crucial role in achieving high affinity and selectivity for the M3 receptor subtype.[16]

Antibacterial Agents

Recent studies have shown that pyrrolidine derivatives containing a 4-fluorophenyl group exhibit promising antibacterial activity against various bacterial strains.[4] This suggests that (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride could serve as a valuable starting material for the development of novel anti-infective agents.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride.

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures: Wear protective gloves, eye protection, and a dust mask. Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from incompatible substances such as strong oxidizing agents.

Conclusion: A Versatile Tool for Future Drug Development

(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is a high-value chiral building block with significant potential in the discovery and development of new therapeutics. Its unique structural and electronic properties make it a versatile scaffold for targeting a range of biological pathways. A thorough understanding of its synthesis, characterization, and potential applications, as outlined in this guide, will empower researchers to leverage this important molecule in their quest for novel and improved medicines.

References

-

A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. [Link]

-

[A novel dipeptidyl peptidase IV inhibitors developed through scaffold hopping and drug splicing strategy]. Yao Xue Xue Bao. [Link]

-

1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in... ResearchGate. [Link]

-

Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

-

N-[(3S)-Pyrrolidin-3-yl]benzamides as novel dual serotonin and noradrenaline reuptake inhibitors: impact of small structural modifications on P-gp recognition and CNS penetration. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Copies of 1H, 13C, 19F NMR spectra. University of Zaragoza. [Link]

-

De Novo Design of High Potent DPP-IV Inhibitors Based on the Scaffold of Cyanopyrrolidine. ACS Omega. [Link]

-

Muscarinic antagonists with multiple stereocenters: Synthesis, affinity profile and functional activity of isomeric 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine sulfoxide derivatives. Bioorganic & Medicinal Chemistry. [Link]

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Iranian Journal of Pharmaceutical Research. [Link]

-

Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate. [Link]

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules. [Link]

-

Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

A new series of M3 muscarinic antagonists based on the 4-amino-piperidine scaffold. Bioorganic & Medicinal Chemistry Letters. [Link]

-

-1 H and 13 C NMR data for α-pyrrolidinopentiophenone HCl. ResearchGate. [Link]

-

3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Chemical Neuroscience. [Link]

-

Supporting Information. Wiley-VCH. [Link]

-

Synthesis, Affinity Profile, and Functional Activity of Muscarinic Antagonists with a 1-Methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine Structure†. Figshare. [Link]

-

Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists. Current Topics in Medicinal Chemistry. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

-

(s)-3-Fluoropyrrolidine hydrochloride. PubChem. [Link]

-

Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry. [Link]

-

SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]

- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

- Process for the preparation of 3-aryl-3-pyrrolidinols.

Sources

- 1. 3-(4-Fluorobenzoyl)pyrrolidine hydrochloride | C11H13ClFNO | CID 19937397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride | 1260619-17-7 | Benchchem [benchchem.com]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. oatext.com [oatext.com]

- 6. [A novel dipeptidyl peptidase IV inhibitors developed through scaffold hopping and drug splicing strategy] - PubMed [pubmed.ncbi.nlm.nih.gov]